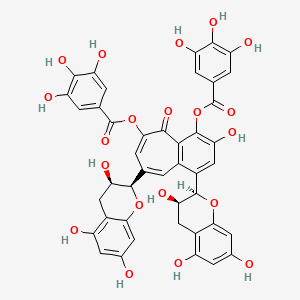

Theaflavin-3,3'-digallate

説明

Origin and Formation within Tea Processing

Theaflavin-3,3'-digallate is not naturally present in fresh tea leaves but is formed during the manufacturing process of black tea. spandidos-publications.com This process involves a crucial step of enzymatic oxidation, often referred to as fermentation, where catechins, the primary polyphenols in green tea, are transformed. nih.govnih.gov

The formation of TFDG is a specific biochemical reaction involving the co-oxidation of two particular catechins: (-)-epigallocatechin-3-gallate (EGCG) and epicatechin gallate (ECG). spandidos-publications.comacs.org This transformation is catalyzed by endogenous enzymes naturally present in the tea leaves, namely polyphenol oxidase (PPO) and peroxidase (POD). nih.gov The process begins with the disruption of the tea leaf's cell structure, which allows these enzymes to interact with the catechins. nih.gov The enzymes oxidize the catechins into highly reactive ortho-quinones. nih.gov Subsequently, the quinones of EGCG and ECG condense to form the characteristic benzotropolone skeleton of theaflavins, resulting in the creation of this compound. nih.govacs.org Among the various theaflavins produced, TFDG is often the most abundant. nih.gov

Overview of Investigated Biological Activities in Research

Academic studies have explored a wide spectrum of biological activities associated with this compound. Its multifaceted effects are a key reason for the scientific interest in this compound.

Interactive Table of Investigated Biological Activities of this compound

| Biological Activity | Research Findings | Key Mechanisms Investigated |

| Anticancer | Inhibits proliferation and induces apoptosis and cell cycle arrest in various cancer cell lines, including ovarian and osteosarcoma. spandidos-publications.comnih.gov | Down-regulation of Epidermal Growth Factor Receptor (EGFR); Inhibition of Akt/mTOR and Notch-1 signaling pathways; Induction of ferroptosis and apoptosis via the MAPK pathway. spandidos-publications.comnih.govnih.gov |

| Anti-angiogenic | Inhibits tumor-induced angiogenesis in both in vitro and in vivo models. spandidos-publications.com | Downregulation of Hypoxia-inducible factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF). spandidos-publications.comresearchgate.net |

| Cardiovascular Health | Suppresses neointima formation, a key process in atherosclerosis and restenosis. frontiersin.org | Inhibition of the Platelet-derived growth factor receptor beta (PDGFRβ) pathway in vascular smooth muscle cells. frontiersin.org |

| Anti-inflammatory | Demonstrates anti-inflammatory effects in various models. ifoodmm.cnfrontiersin.org | Blocks nitric oxide synthase by down-regulating Nuclear factor-kappa B (NF-κB) activation. frontiersin.org |

| Antibacterial & Sporicidal | Exhibits broad-spectrum activity against Gram-positive, Gram-negative, and acid-fast bacteria; inhibits germination of bacterial spores. mdpi.com | Binds to germination-associated proteins (e.g., GPR, Lgt); lowers the expression of germination-related genes. mdpi.com |

| Antiviral | Shows potential inhibitory effects against viruses such as Hepatitis C and SARS-CoV-2. mdpi.comresearchgate.net | Prevents viral entry into host cells; inhibits key viral enzymes like transmembrane serine protease 2. mdpi.comresearchgate.net |

| Gut Microbiota Modulation | Is metabolized by gut microbiota, leading to the formation of other compounds and influencing the composition of the gut microbiome. nih.govacs.org | Promotes the growth of beneficial bacteria like Bacteroides and Bifidobacterium while inhibiting others like Prevotella. nih.gov |

Significance as a Research Compound for Mechanistic Elucidation

This compound serves as a valuable tool in academic research for unraveling complex biological pathways. Its specific interactions with cellular components allow scientists to probe and understand the underlying mechanisms of diseases and physiological processes.

For instance, in cancer research, TFDG's ability to induce the down-regulation of the Epidermal Growth Factor Receptor (EGFR) provides a model for studying receptor-mediated signaling pathways and their role in cancer progression. nih.gov Its dual role in triggering both apoptosis and ferroptosis in osteosarcoma cells makes it a unique compound for investigating the interplay between different forms of programmed cell death. nih.gov

In the field of cardiovascular science, the use of TFDG has been instrumental in clarifying the role of the PDGFRβ signaling pathway in the development of vascular diseases like atherosclerosis. frontiersin.org By observing how TFDG inhibits this pathway, researchers can better understand the process of neointima formation. frontiersin.org

Furthermore, studies on the metabolism of TFDG by gut microbiota offer insights into the complex relationship between dietary polyphenols, gut health, and systemic effects. nih.govacs.org Comparing the metabolic fate and bioactivity of TFDG to its precursor catechins, such as EGCG, helps researchers understand structure-activity relationships and how the enzymatic conversion in tea processing alters the biological potential of these molecules. spandidos-publications.comnih.gov

Structure

2D Structure

特性

分子式 |

C43H32O20 |

|---|---|

分子量 |

868.7 g/mol |

IUPAC名 |

[3-hydroxy-5-oxo-4-(3,4,5-trihydroxybenzoyl)oxy-1,8-bis[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-6-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C43H32O20/c44-17-7-23(46)21-12-29(52)39(60-32(21)9-17)14-1-19-20(40-30(53)13-22-24(47)8-18(45)10-33(22)61-40)11-31(54)41(63-43(59)16-4-27(50)37(56)28(51)5-16)35(19)38(57)34(6-14)62-42(58)15-2-25(48)36(55)26(49)3-15/h1-11,29-30,39-40,44-56H,12-13H2/t29-,30-,39-,40-/m1/s1 |

InChIキー |

FJYGFTHLNNSVPY-BBXLVSEPSA-N |

異性体SMILES |

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)C(=O)C(=C3)OC(=O)C8=CC(=C(C(=C8)O)O)O)O |

正規SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)C(=O)C(=C3)OC(=O)C8=CC(=C(C(=C8)O)O)O)O |

同義語 |

theaflavin-3,3'-digallate |

製品の起源 |

United States |

Biosynthesis and Enzymatic Formation

Precursor Catechins in Theaflavin-3,3'-digallate Synthesis

The formation of this compound is a direct result of the oxidative coupling of specific flavan-3-ols, commonly known as catechins, which are abundant in fresh tea leaves. spandidos-publications.comfrontiersin.orgnih.gov The primary precursors for the synthesis of TFDG are (-)-epigallocatechin-3-gallate (EGCG) and (-)-epicatechin-3-gallate (ECG). spandidos-publications.comfrontiersin.orgresearchgate.netnih.gov

During the fermentation stage of black tea production, these catechins undergo enzymatic oxidation. evitachem.com This process involves the conversion of EGCG and ECG into their corresponding quinones, which then condense to form the characteristic benzotropolone ring structure of theaflavins. isnff-jfb.com The presence and ratio of these specific precursor catechins are crucial for the efficient synthesis of this compound. scielo.broup.com Research has shown that a higher proportion of ester catechins, such as EGCG and ECG, can influence the final concentration of TFDG. scielo.br

Table 1: Precursor Catechins for this compound Synthesis

| Precursor Catechin | Chemical Name | Role in Synthesis |

|---|---|---|

| EGCG | (-)-epigallocatechin-3-gallate | Oxidized to form a quinone that couples with the ECG-derived quinone. |

Role of Polyphenol Oxidases (PPOs) in Oxidative Dimerization

Polyphenol oxidases (PPOs) are the key enzymes responsible for catalyzing the oxidation of catechins, the initial and rate-limiting step in the formation of theaflavins, including this compound. nih.govevitachem.comisnff-jfb.comacs.org These enzymes, naturally present in tea leaves, facilitate the conversion of catechins into highly reactive ortho-quinones. isnff-jfb.comoup.com

Enzymatic Synthesis Methodologies for this compound in Research

The growing interest in the biological activities of theaflavins has spurred research into controlled enzymatic synthesis methods to produce specific theaflavin (B1682790) derivatives like TFDG with high purity and yield. oup.comnih.gov

Recombinant Enzyme Systems

To overcome the limitations of sourcing and purifying PPOs from natural plant sources, which can be complex and inefficient, researchers have turned to recombinant enzyme systems. nih.govresearchgate.net PPO genes from various species, including Malus domestica (apple), Pyrus pashia (pear), and Eriobotrya japonica (loquat), have been cloned and expressed in microorganisms like E. coli. nih.gov

These recombinant PPOs have shown activity in producing theaflavins from tea polyphenol substrates. nih.gov For instance, a microbial polyphenol oxidase from Bacillus megaterium has been successfully used for the synthesis of this compound. researchgate.netnih.govmdpi.com Immobilization of these recombinant enzymes on supports like mesoporous silica (B1680970) can enhance their stability and reusability, making the synthesis process more efficient. nih.govnih.gov An immobilized PPO from pear, for example, achieved a maximum yield of 42.23% for TFDG based on the amount of ECG added. nih.gov

Table 2: Examples of Recombinant PPO Systems for Theaflavin Synthesis

| PPO Source | Expression System | Key Findings |

|---|---|---|

| Malus domestica (apple), Pyrus pashia (pear), Eriobotrya japonica (loquat) | E. coli | Crude recombinant enzymes showed high activity for theaflavin production. nih.gov |

| Bacillus megaterium | E. coli | A mutated version (Mu4) produced 960.36 mg/L of TFDG with a 44.22% conversion rate. nih.govmdpi.com |

Modulation of Catalytic Efficiency

Several strategies are being explored to enhance the catalytic efficiency of PPOs for this compound synthesis. One approach involves optimizing reaction conditions such as pH, temperature, substrate concentration, and the molar ratio of precursor catechins. nih.govnih.govmdpi.com For example, a study using a microbial PPO from Bacillus megaterium found optimal conditions to be a pH of 4.0, a temperature of 25°C, and an EGCG to ECG molar ratio of 2:1, resulting in a significantly higher yield of TFDG. nih.govmdpi.com

Protein engineering is another powerful tool for improving enzyme performance. By analyzing the enzyme's structure and mechanism, researchers can identify rate-determining steps and introduce specific mutations to enhance catalytic efficiency. nih.govmdpi.com A "transition state conformation optimization" strategy was successfully used to stabilize the spatial conformation during the O-O bond dissociation in a tyrosinase from Bacillus megaterium, leading to a 6.35-fold increase in TFDG production compared to the wild-type enzyme. nih.govmdpi.com

Furthermore, the choice of PPO source itself can significantly impact the efficiency and selectivity of theaflavin synthesis. sciopen.com PPOs from different plant sources exhibit varying catalytic efficiencies in producing total and individual theaflavins. isnff-jfb.comsciopen.com For instance, PPOs from the pear genus have been noted for their high catalytic efficiency in producing total theaflavins. isnff-jfb.com

Molecular Mechanisms of Action

Modulation of Cellular Signaling Pathways

TF3 has been shown to influence multiple signal transduction pathways, contributing to its potential health benefits. medchemexpress.com A significant aspect of this modulation occurs through its impact on the MAPK pathways. Research indicates that TF3 can affect the phosphorylation status of key proteins within these cascades, thereby altering downstream cellular processes.

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK pathways are a central hub for signal transduction in response to a wide array of extracellular stimuli. There are three major well-characterized MAPK families: Extracellular signal-Regulated Kinases (ERK), c-Jun N-terminal Kinases (JNK), and p38 MAPKs. TF3 has been found to modulate all three of these major MAPK pathways. nih.govnih.gov The activation of these pathways is often triggered by factors such as growth signals and cellular stress. spandidos-publications.com

Studies have demonstrated that Theaflavin-3,3'-digallate can directly influence the phosphorylation of ERK1/2 and its upstream kinase, MEK1/2. In some cancer cell lines, TF3 causes a rapid and sustained decrease in the levels of phosphorylated ERK1/2 and MEK1/2. medchemexpress.comresearchgate.net This inhibition of ERK1/2 phosphorylation has been observed in various cancer models, suggesting a role in its anti-proliferative effects. frontiersin.org For instance, in H-ras-transformed cells, TF3 was found to lower the levels of phospho-ERK1/2 and phospho-MEK1/2 by 38%-50% within 15 minutes of treatment. researchgate.net However, in other contexts, such as in human osteosarcoma cells, TF3 has been shown to induce the phosphorylation of ERK, JNK, and p38. nih.gov This apparent contradiction highlights the context-dependent nature of TF3's effects on MAPK signaling. In human ovarian carcinoma OVCAR-3 cells, TF3 had no significant impact on the protein levels of p-ERK1/2, ERK1/2, JNK, or p38. spandidos-publications.com

This compound also regulates the stress-activated JNK and p38 MAPK pathways. In several studies, TF3 has been shown to suppress the phosphorylation of JNK and p38. nih.govfrontiersin.orgnih.gov For example, in a model of rheumatoid arthritis, TF3 administration significantly inhibited the phosphorylation of p38, JNK2, and ERK. nih.gov Similarly, in lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages, TF3 suppressed the phosphorylation of JNK and p38 MAPK. nih.gov Conversely, in human osteosarcoma cells, TF3 treatment led to the induction of JNK and p38 MAPK pathways. nih.gov This activation was linked to the generation of reactive oxygen species (ROS), as pretreatment with an antioxidant inhibited the TF3-induced phosphorylation of JNK and p38. nih.gov

The modulation of MAPK pathways by this compound is closely linked to its effects on cellular proliferation and apoptosis. By inhibiting the ERK pathway, which is often activated by growth signals, TF3 can suppress cancer cell proliferation. spandidos-publications.com In human osteosarcoma cells, TF3 was found to reduce cell viability and suppress proliferation in a concentration-dependent manner. nih.govnih.gov The activation of JNK and p38 pathways by TF3 in these cells was associated with the induction of apoptosis. nih.gov TF3-induced apoptosis was evidenced by the downregulation of Bcl-2 and caspase-3, and the upregulation of Bax, cytochrome C, and cleaved caspase-3. nih.gov In cisplatin-resistant ovarian cancer cells, TF3 induced apoptosis through both intrinsic and extrinsic pathways, regulating proteins such as Bax, Bad, Bcl-xL, DR5, and FADD. spandidos-publications.com

| Cell Line | Effect of TF3 | Associated MAPK Pathway Modulation | Reference |

|---|---|---|---|

| Human Osteosarcoma (MG63, HOS) | Reduced cell viability, suppressed proliferation, induced apoptosis | Induced phosphorylation of ERK, JNK, and p38 | nih.govnih.gov |

| Cisplatin-Resistant Ovarian Cancer (A2780/CP70) | Potent growth inhibitory effect, induced apoptosis | Not explicitly linked to MAPK in this study | spandidos-publications.com |

| Human Ovarian Carcinoma (OVCAR-3) | Inhibited cell proliferation | No impact on p-ERK1/2, JNK, or p38 | spandidos-publications.com |

The anti-inflammatory properties of this compound are significantly mediated through its regulation of MAPK signaling. In various inflammatory models, TF3 has been shown to inhibit the activation of MAPK pathways, leading to a reduction in pro-inflammatory mediators. For instance, in a mouse model of rheumatoid arthritis, TF3 suppressed the expression of interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) by inhibiting the phosphorylation of p38, JNK2, and ERK. nih.gov Similarly, in chondrocytes stimulated with IL-1β, TF3 inhibited the phosphorylation of ERK, JNK, and p38, thereby reducing the production of inflammatory factors. wiley.com In macrophages, TF3 has been observed to suppress the lipopolysaccharide (LPS)-induced phosphorylation of JNK and p38 MAPK, which in turn reduces the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.gov

| Inflammatory Model | Effect of TF3 | MAPK Pathway Modulation | Reference |

|---|---|---|---|

| Collagen-Induced Arthritis (Mouse Model) | Reduced arthritis score and incidence; suppressed IL-1β, TNF-α, IL-6 | Inhibited phosphorylation of p38, JNK2, and ERK | nih.gov |

| IL-1β-treated Chondrocytes | Inhibited pro-inflammatory factors and matrix-degrading enzymes | Suppressed phosphorylation of ERK, JNK, and p38 | wiley.com |

| LPS-treated RAW 264.7 Macrophages | Suppressed TNF-α, IL-1β, and IL-6 expression | Inhibited phosphorylation of JNK and p38 | nih.gov |

| Cigarette Smoke Extract-induced Emphysema (Mouse Model) | Reduced levels of TNF-α and IL-1β | Suppressed necroptosis via the p38 MAPK/RIPK3/MLKL pathway | spandidos-publications.com |

Recent studies have revealed that this compound can attenuate necroptosis, a form of regulated cell death, by modulating the p38 MAPK pathway. In a model of cigarette smoke extract-induced pulmonary emphysema, TF3 was found to reduce lung tissue damage, oxidative stress, and inflammatory responses. spandidos-publications.com The underlying mechanism involves the inhibition of necroptosis through the p38 MAPK/Receptor-Interacting Protein Kinase 3 (RIPK3)/Mixed Lineage Kinase Domain-Like (MLKL) signaling pathway. spandidos-publications.com Treatment with a pharmacological inhibitor of p38 MAPK was shown to significantly reduce the phosphorylation of RIPK3 and MLKL, indicating that TF3 suppresses necroptosis via this axis. spandidos-publications.com This suggests a link between oxidative stress, inflammation, and necroptosis in the pathogenesis of emphysema, which can be mitigated by TF3. spandidos-publications.com

Interaction with PDGFRβ-mediated MAPK Pathways

This compound has been shown to modulate the Platelet-Derived Growth Factor Receptor β (PDGFRβ) signaling cascade and its downstream Mitogen-Activated Protein Kinase (MAPK) pathways. In vascular smooth muscle cells, TF3 pretreatment has been observed to significantly diminish the phosphorylation of PDGFRβ stimulated by PDGF-BB. frontiersin.orgnih.gov This inhibition consequently leads to the suppression of downstream signaling proteins.

Specifically, TF3 has demonstrated an explicit inhibitory effect on the phosphorylation of key components of the MAPK pathway, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase 1/2 (ERK1/2), and p38 MAPK. frontiersin.org This suggests that TF3 can interfere with the signaling cascade that is often associated with cell proliferation and migration. However, it is noteworthy that in the context of human ovarian carcinoma OVCAR-3 cells, TF3 did not show any influence on the MAPK pathways, indicating that its effects may be cell-type specific. spandidos-publications.comcncb.ac.cnnih.govnih.gov

Table 1: Effect of this compound on PDGFRβ-mediated MAPK Pathway Components

| Pathway Component | Effect of TF3 Treatment | Cell Type Studied |

|---|---|---|

| p-PDGFRβ (Tyr751) | Decreased phosphorylation | Rat Aortic Smooth Muscle Cells |

| p-JNK (Thr183/Tyr185) | Decreased phosphorylation | Rat Aortic Smooth Muscle Cells |

| p-ERK1/2 (Tyr204) | Decreased phosphorylation | Rat Aortic Smooth Muscle Cells |

| p-P38 (Thr180/Tyr182) | Decreased phosphorylation | Rat Aortic Smooth Muscle Cells |

| MAPK Pathways | No influence observed | Human Ovarian Carcinoma OVCAR-3 Cells |

PI3K/Akt/mTOR Pathway Regulation

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling network that governs cell growth, survival, and metabolism. Research has indicated that this compound can effectively inactivate this pathway. spandidos-publications.comcncb.ac.cnnih.govmdpi.com In studies involving human ovarian carcinoma cells, TF3 was found to inhibit the PI3K/Akt/mTOR pathway, which is involved in the activation of Vascular Endothelial Growth Factor (VEGF) through Hypoxia-Inducible Factor-1α (HIF-1α). mdpi.com Furthermore, in chondrocytes, TF3 has been shown to suppress the PI3K/AKT/NF-κB pathway, thereby reducing the transcription of downstream inflammatory factors. nih.gov

Inhibition of Akt Phosphorylation

A key mechanism through which this compound exerts its effects is by inhibiting the phosphorylation of Akt, a central node in the PI3K/Akt/mTOR pathway. Studies have consistently shown that TF3 treatment leads to a significant decrease in the levels of phosphorylated Akt (p-Akt). frontiersin.orgspandidos-publications.comnih.govnih.gov This inhibition of Akt activation has been observed in various cell types, including vascular smooth muscle cells and cisplatin-resistant ovarian cancer cells. frontiersin.orgnih.gov The suppression of Akt phosphorylation is a critical step that leads to the downstream regulation of other proteins involved in cell survival and proliferation. nih.govmedchemexpress.com

Impact on mTOR/p70S6K/4E-BP1 Pathway

Downstream of Akt, this compound also influences the mTOR signaling complex and its effectors, the 70-kDa ribosomal protein S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). TF3 treatment has been shown to significantly lower the protein levels of phosphorylated mTOR (p-mTOR), phosphorylated p70S6K (p-p70S6K), and phosphorylated 4E-BP1 (p-4E-BP1). spandidos-publications.comnih.govmdpi.com The inactivation of the Akt/mTOR/p70S6K/4E-BP1 pathway is a reported mechanism for the anti-angiogenic effect of TF3. spandidos-publications.commdpi.com

Influence on Cancer Cell Angiogenesis

This compound has been verified to inhibit tumor angiogenesis. spandidos-publications.comcncb.ac.cnnih.govmdpi.com This anti-angiogenic activity is achieved, in part, by downregulating HIF-1α and VEGF. spandidos-publications.comcncb.ac.cnnih.gov The mechanism for this downregulation involves the inactivation of the Akt/mTOR/p70S6K/4E-BP1 pathway. spandidos-publications.comcncb.ac.cnnih.gov In human ovarian carcinoma OVCAR-3 cells, TF3 was shown to inhibit cell-induced angiogenesis in both human umbilical vein endothelial cell models and chick chorioallantoic membrane models. spandidos-publications.comcncb.ac.cnnih.gov

Table 2: Research Findings on TF3 and Cancer Cell Angiogenesis

| Model System | Key Findings |

|---|---|

| Human Ovarian Carcinoma OVCAR-3 Cells | TF3 inhibited cell-induced angiogenesis. |

| Human Umbilical Vein Endothelial Cells (HUVEC) | TF3 inhibited tube formation induced by OVCAR-3 cells. spandidos-publications.com |

| Chick Chorioallantoic Membrane (CAM) | TF3 reduced blood vessel development induced by OVCAR-3 cells. spandidos-publications.com |

| Molecular Level | TF3 downregulated HIF-1α and VEGF. spandidos-publications.com |

Involvement in Inflammatory Processes

This compound exhibits anti-inflammatory properties by modulating key inflammatory pathways. In chondrocytes, TF3 has been found to suppress the PI3K/AKT/NF-κB pathway, which in turn delays the inflammatory process. nih.gov It has also been shown to inhibit the expression of pro-inflammatory factors such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov In lipopolysaccharide (LPS)-induced inflammation models, TF3 suppressed the phosphorylation of JNK and p38 MAPK in macrophages and inhibited the expression of TNF-α, IL-1β, and IL-6. nih.govmnba-journal.com

Regulation of Akt/c-Myc Pathway

Another important mechanism of action for this compound involves the regulation of the Akt/c-Myc pathway. The transcription factor c-Myc is a crucial regulator of cell proliferation and angiogenesis. spandidos-publications.com Research has demonstrated that TF3 can inhibit the expression of c-Myc. spandidos-publications.commdpi.com This inhibition is linked to the inactivation of the Akt pathway, as Akt can influence c-Myc expression. spandidos-publications.com The suppression of the Akt/c-Myc pathway is one of the mechanisms through which TF3 exerts its anti-tumor angiogenic effects. spandidos-publications.comcncb.ac.cnnih.gov

NF-κB Signaling Pathway Modulation

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are pivotal regulators of the inflammatory response, cell survival, and proliferation. Dysregulation of the NF-κB pathway is implicated in a multitude of inflammatory diseases and cancers. This compound has been shown to intricately interfere with this pathway at multiple levels.

Inhibition of IκB Kinase Activity

A key mechanism by which TFDG controls NF-κB activity is through the direct or indirect inhibition of the IκB kinase (IKK) complex. nih.govsci-hub.se In resting cells, NF-κB is held inactive in the cytoplasm by inhibitory proteins known as IκBs. The activation of the IKK complex is a critical step that leads to the phosphorylation of IκB proteins. Research indicates that TFDG can inhibit the activity of both IKK1 and IKK2. sci-hub.se By inhibiting IKK, TFDG prevents the phosphorylation of IκBα, a major IκB protein. nih.govmdpi.com This action has been observed in various cell types, including macrophages. lktlabs.com

Suppression of Nuclear Translocation

The phosphorylation of IκBα by IKK targets it for ubiquitination and subsequent degradation by the proteasome. This degradation unmasks the nuclear localization signal on the NF-κB dimers, allowing them to translocate from the cytoplasm into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription.

This compound's inhibition of IKK activity preserves the integrity of IκBα. nih.govnih.gov By preventing IκBα degradation, TFDG effectively sequesters NF-κB in the cytoplasm, thereby suppressing its nuclear translocation. nih.govspandidos-publications.com Studies have specifically shown that TFDG blocks the nuclear accumulation of the NF-κB p65 and p50 subunits. spandidos-publications.com This blockade of nuclear entry is a direct consequence of its ability to inhibit the upstream IKK-mediated phosphorylation of IκBα. nih.gov

Consequences for Pro-inflammatory Cytokine Expression

The culmination of NF-κB pathway inhibition by this compound is a significant reduction in the expression of pro-inflammatory cytokines. These signaling molecules, such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), are key drivers of the inflammatory cascade.

Numerous studies have documented the ability of TFDG to suppress the production of these cytokines in various experimental models. For instance, in lipopolysaccharide-stimulated macrophages, TFDG has been shown to inhibit the expression of TNF-α, IL-1β, and IL-6. Similarly, in models of intestinal inflammation, oral administration of TFDG led to decreased mRNA and protein levels of TNF-α and IL-12. nih.govnih.gov This suppression of pro-inflammatory cytokine production underscores the potential of TFDG to mitigate inflammatory conditions.

Table 1: Effects of this compound on NF-κB Signaling Pathway Components

| Component/Process | Effect of this compound | Key Research Findings | References |

|---|---|---|---|

| NF-κB Activity | Down-regulation | Suppresses NF-κB activation induced by stimuli like LPS. | nih.govchemfaces.comlktlabs.comspandidos-publications.com |

| IκB Kinase (IKK) Activity | Inhibition | Inhibits the activity of the IKK complex, preventing IκBα phosphorylation. | nih.govlktlabs.comsci-hub.semdpi.com |

| NF-κB Nuclear Translocation | Suppression | Blocks the nuclear accumulation of NF-κB subunits (p65 and p50). | nih.govspandidos-publications.comnih.gov |

| Pro-inflammatory Cytokine Expression (TNF-α, IL-1β, IL-6) | Decreased Expression | Reduces the mRNA and protein levels of key pro-inflammatory cytokines. | nih.gov |

Epidermal Growth Factor Receptor (EGFR) Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signals that regulate cell proliferation, survival, and differentiation. Aberrant EGFR signaling is a hallmark of many cancers, making it a critical target for therapeutic intervention.

EGFR Down-regulation Mechanisms

This compound has been demonstrated to induce the down-regulation of EGFR, a process that reduces the number of receptors on the cell surface and thereby attenuates EGFR-mediated signaling. lktlabs.com This effect is considered a significant contributor to its potential chemopreventive properties. nih.gov

Research has elucidated that TFDG treatment leads to the internalization of EGFR from the cell surface. This is followed by the ubiquitination of the receptor, a process where ubiquitin molecules are attached to the receptor, marking it for degradation. Subsequently, the ubiquitinated EGFR is degraded by the proteasome, a large protein complex responsible for degrading unneeded or damaged proteins. The inhibition of proteasome activity has been shown to abolish TFDG-induced EGFR down-regulation, confirming the role of this degradation pathway.

Interestingly, the mechanism of EGFR down-regulation induced by TFDG appears to be distinct from that induced by its natural ligand, EGF. While TFDG can stimulate EGFR tyrosine kinase activation, this activation does not seem to be a prerequisite for receptor down-regulation. nih.gov Studies have shown that a specific inhibitor of EGFR tyrosine kinase activity did not prevent TFDG-induced down-regulation. nih.gov This suggests that TFDG may trigger a unique pathway for EGFR degradation. Furthermore, pretreatment with TFDG has been shown to inhibit EGF-induced EGFR autophosphorylation and downstream signaling.

Table 2: Mechanistic Details of this compound-Induced EGFR Down-regulation

| Step | Description | Supporting Evidence | References |

|---|---|---|---|

| Internalization | TFDG induces the movement of EGFR from the cell surface to the cell's interior. | Confocal microscopy has shown the internalization of EGFR in cells treated with TFDG. | |

| Ubiquitination | TFDG stimulates the attachment of ubiquitin to EGFR. | Immunoprecipitation assays have demonstrated increased ubiquitination of EGFR following TFDG treatment. | |

| Proteasomal Degradation | The ubiquitinated EGFR is degraded by the proteasome. | Inhibition of the proteasome with specific inhibitors prevents TFDG-induced EGFR down-regulation. | |

| Tyrosine Kinase Activation | TFDG can induce EGFR tyrosine kinase activation, but it is not required for down-regulation. | EGFR down-regulation by TFDG proceeds even in the presence of an EGFR tyrosine kinase inhibitor. | nih.gov |

Impact on Cell Proliferation and Chemoprevention

This compound has demonstrated notable anti-proliferative and chemopreventive effects across various cancer cell lines. Research indicates that TF3 can inhibit the growth of cancer cells, including those of the ovary, prostate, and colon. oup.commnba-journal.com Its mechanisms of action often involve the induction of cell cycle arrest and apoptosis (programmed cell death). mnba-journal.commdpi.com

In ovarian cancer cells, for instance, TF3 has been shown to be more potent than epigallocatechin-3-gallate (EGCG), a well-known green tea polyphenol. nih.govspandidos-publications.com Studies on human ovarian carcinoma OVCAR-3 cells revealed that TF3 treatment leads to a decrease in cell viability. researchgate.netnih.gov Furthermore, TF3 has been observed to inhibit the proliferation of both ovarian cancer stem cells (CSCs) and non-CSCs, highlighting its potential to target the root of cancer recurrence and drug resistance. nih.govnih.govcabidigitallibrary.org

The chemopreventive properties of TF3 are also linked to its ability to modulate various signaling pathways that are crucial for cancer development. For example, it has been found to down-regulate the epidermal growth factor receptor (EGFR), a key player in cell proliferation and transformation. nih.govnih.gov By inducing the internalization and degradation of EGFR, TF3 can inhibit downstream signaling, thereby suppressing cancer cell growth. nih.govnih.gov

Table 1: Impact of this compound on Cell Proliferation and Chemoprevention

| Cell Line | Effect | Mechanism |

|---|---|---|

| Ovarian Cancer (OVCAR-3) | Decreased cell viability | Inhibition of angiogenesis, downregulation of HIF-1α and VEGF spandidos-publications.comcncb.ac.cn |

| Ovarian Cancer (A2780/CP70) | Decreased cell viability, colony formation, and induction of apoptosis | Inhibition of Wnt/β-catenin signaling nih.govnih.govcabidigitallibrary.org |

| Prostate Cancer (LNCaP) | Reduced cell growth | Inhibition of 5α-reductase activity, suppression of androgen receptor expression oup.com |

| Osteosarcoma (143B, U2OS) | Reduced cell viability, induction of apoptosis | Upregulation of cleaved caspases-3 and -9 jcancer.org |

| Human Epidermoid Carcinoma (A431) | Anti-proliferative activity | Blocking growth factor binding to its receptor oup.com |

Notch-1 Signaling Pathway

The Notch-1 signaling pathway is a critical regulator of cell fate, and its aberrant activation is implicated in various cancers. This compound has been identified as an inhibitor of this pathway, contributing to its anti-cancer effects.

Suppression of Notch-1 Cleavage

Research has shown that TF3 can suppress the cleavage of the Notch-1 receptor. spandidos-publications.comcncb.ac.cn This cleavage is a crucial step for the activation of the Notch-1 signaling pathway. By inhibiting this process, TF3 effectively blocks the downstream signaling cascade. In ovarian cancer cells, the inhibition of Notch-1 cleavage by TF3 has been demonstrated to be a key mechanism in its anti-angiogenic and anti-cancer activities. spandidos-publications.comcncb.ac.cn

Downstream Effects on c-Myc, HIF-1α, and VEGF

The suppression of Notch-1 signaling by TF3 leads to the downregulation of several key downstream targets, including c-Myc, Hypoxia-Inducible Factor-1α (HIF-1α), and Vascular Endothelial Growth Factor (VEGF). spandidos-publications.comcncb.ac.cn

c-Myc: This proto-oncogene is a critical regulator of cell proliferation and is often overexpressed in cancers. By inhibiting the Notch-1 pathway, TF3 leads to a decrease in c-Myc expression, thereby contributing to the suppression of tumor growth. researchgate.netcncb.ac.cn

HIF-1α: This transcription factor plays a central role in the cellular response to hypoxia and is a key driver of angiogenesis. TF3-mediated downregulation of HIF-1α results in the inhibition of tumor angiogenesis. spandidos-publications.comcncb.ac.cnmdpi.com

VEGF: As a potent angiogenic factor, VEGF is essential for the formation of new blood vessels that supply tumors with nutrients and oxygen. TF3 has been shown to reduce the secretion of VEGF by cancer cells, further contributing to its anti-angiogenic effects. mdpi.comspandidos-publications.comcncb.ac.cn

Studies have confirmed that the inhibitory effects of TF3 on c-Myc, HIF-1α, and VEGF can be reversed by the overexpression of the active form of Notch-1, confirming the direct link between Notch-1 inhibition and these downstream effects. mdpi.comresearchgate.net

Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is another crucial pathway involved in cell proliferation, differentiation, and tumorigenesis. Dysregulation of this pathway is a hallmark of many cancers, including ovarian cancer.

Inhibition in Ovarian Cancer Stem Cells

Recent studies have highlighted the ability of TF3 to inhibit the Wnt/β-catenin signaling pathway, particularly in ovarian cancer stem cells (CSCs). nih.govnih.govcabidigitallibrary.org CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to therapy.

In ovarian CSCs, TF3 has been shown to inhibit tumorsphere formation, a characteristic of stem-like cells. nih.govnih.govcabidigitallibrary.org This inhibition is accompanied by a decrease in the expression of key components of the Wnt/β-catenin pathway, including β-catenin itself and its downstream target genes like c-Myc and cyclin D1. mdpi.com By suppressing this pathway, TF3 can effectively target the CSC population, which may lead to more effective and lasting cancer treatment. nih.govnih.govcabidigitallibrary.org

Nrf2 Signaling Pathway Activation for Antioxidant Response

In addition to its anti-cancer effects, this compound also exhibits potent antioxidant properties. One of the key mechanisms underlying this activity is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

The Nrf2 pathway is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of a wide range of antioxidant and detoxifying enzymes.

Research has shown that TF3 can activate the Nrf2 signaling pathway, leading to an enhanced antioxidant response. nih.govwiley.comnih.gov For example, in a study on osteoarthritis, TF3 was found to accelerate the scavenging of reactive oxygen species (ROS) by activating the Nrf2 pathway in chondrocytes. nih.govwiley.comnih.gov This activation helps to protect cells from oxidative damage, which is implicated in a variety of chronic diseases, including cancer. In diabetic rats, TF3 has been shown to up-regulate the Nrf2 signaling pathway, which contributes to the protection of liver and kidney function from oxidative damage. researchgate.net

CaN-NFAT Signaling Pathway Inhibition

This compound has been shown to inhibit the Calcineurin (CaN)-Nuclear Factor of Activated T-cells (NFAT) signaling pathway. In a study on a pathological cardiac hypertrophy (PCH) cell model, pretreatment with TF3 led to a decrease in intracellular calcium (Ca2+) levels and a downregulation of CaN expression. nih.govmdpi.com This, in turn, resulted in an upregulation of the phosphorylated, inactive form of NFATc3 (p-NFATc3). nih.govmdpi.com The inhibition of the CaN-NFAT pathway by TF3 suggests its potential as a natural compound in managing conditions like PCH. nih.govmdpi.com Research indicates that TF3 could prevent PCH by inhibiting the activation of this specific signaling pathway. nih.govmdpi.comresearchgate.net

AMPK-FoxO3A-MnSOD Pathway Induction

TF3 is recognized as a potent activator of AMP-activated protein kinase (AMPK). researchgate.netchemfaces.com The activation of AMPK by TF3 is crucial for its effects on upregulating peroxisome proliferator-activated receptor α (PPARα). researchgate.netchemfaces.com Furthermore, TF3 reverses the inactivation of Forkhead box protein O3A (FoxO3A) and the insulin-induced suppression of manganese superoxide (B77818) dismutase (MnSOD). researchgate.netchemfaces.com The AMPK-FoxO3A-MnSOD pathway is associated with the anti-adiposity activity of TF3 in adipocytes, highlighting its potential role in managing obesity. researchgate.netchemfaces.com

Checkpoint Kinase 2 and p27kip1 Pathways

In human ovarian carcinoma OVCAR-3 cells, TF3 has been found to enhance the phosphorylation of Checkpoint Kinase 2 (Chk2). mdpi.comnih.gov This activation of Chk2 is involved in initiating intrinsic apoptosis in a manner that is independent of the tumor suppressor protein p53. mdpi.comnih.gov Concurrently, TF3 upregulates the expression of the cyclin-dependent kinase inhibitor p27kip1 (p27). mdpi.comnih.govnih.gov The upregulation of p27 by TF3 leads to G0/G1 cell cycle arrest in these cancer cells. mdpi.comnih.govnih.gov These findings suggest that Chk2 and p27 are important anticancer targets of TF3. mdpi.comnih.govnih.gov

Regulation of Gene and Protein Expression

Cell Cycle Regulatory Proteins (p53, p21, Cyclin D1, CDK4)

This compound influences the expression of several key cell cycle regulatory proteins. In cisplatin-resistant ovarian cancer cells (A2780/CP70), TF3 has been shown to upregulate the expression of the tumor suppressor protein p53, potentially through the Akt/MDM2 pathway. nih.govmarshall.edu This upregulation of p53 plays a significant role in TF3-induced apoptosis and G2 cell cycle arrest. nih.govmarshall.edu

In human ovarian carcinoma OVCAR-3 cells, TF3 causes G0/G1 cell cycle arrest by up-regulating p27, which in turn leads to the down-regulation of Cyclin D1. mdpi.com The reduction in Cyclin D1 levels subsequently affects the activity of Cyclin-Dependent Kinase 4 (CDK4). mdpi.com In other cancer cell lines, theaflavins have been observed to induce G0/G1 phase cell cycle arrest by augmenting the expression of p21 and p27, while decreasing the levels of CDK4 and Cyclin D1. mdpi.com

Table 1: Effect of this compound on Cell Cycle Regulatory Proteins

| Cell Line | Protein | Effect of TF3 Treatment | Observed Cellular Outcome |

| A2780/CP70 (Ovarian Cancer) | p53 | Upregulation | Apoptosis, G2 Cell Cycle Arrest |

| OVCAR-3 (Ovarian Cancer) | p27 | Upregulation | G0/G1 Cell Cycle Arrest |

| OVCAR-3 (Ovarian Cancer) | Cyclin D1 | Downregulation | G0/G1 Cell Cycle Arrest |

| OVCAR-3 (Ovarian Cancer) | CDK4 | Decreased Activity (inferred) | G0/G1 Cell Cycle Arrest |

| Human Leukemic U937 & K562 | p21, p27 | Augmented Expression | G0/G1 Cell Cycle Arrest |

| Human Leukemic U937 & K562 | CDK4, Cyclin D1 | Ablated Expression | G0/G1 Cell Cycle Arrest |

Apoptosis-Related Proteins (PARP, Caspases, Bax, Bcl-2)

TF3 has a significant impact on the expression of proteins involved in apoptosis. In various cancer cell lines, treatment with theaflavins, including TF3, has been associated with increased levels of cleaved poly (ADP-ribose) polymerase (PARP) and cleaved caspases-3, -7, -8, and -9, which are all markers of apoptosis. researchgate.netmdpi.com Specifically, in OVCAR-3 cells, TF3 treatment leads to the activation of Caspase-3/7 and Caspase-9. mdpi.com In osteosarcoma cells, TF3 upregulates the expression of cleaved caspase-3 and cleaved caspase-9. jcancer.org

Furthermore, TF3 modulates the balance of pro- and anti-apoptotic proteins from the Bcl-2 family. It increases the expression of the pro-apoptotic protein Bax and decreases the expression of the anti-apoptotic protein Bcl-2. researchgate.netmdpi.com In OVCAR-3 cells, TF3 was found to increase the protein levels of Bax. mdpi.com In cisplatin-resistant ovarian cancer cells, TF3 treatment significantly regulated the expression of Bcl-2 family proteins, including Bax and Bcl-xL. nih.gov

Table 2: Modulation of Apoptosis-Related Proteins by this compound

| Cell Line/Model | Protein | Effect of TF3 Treatment | Pathway |

| Various Cancer Cells | Cleaved PARP | Increased | Apoptosis |

| Various Cancer Cells | Cleaved Caspases-3, -7, -8, -9 | Increased | Apoptosis |

| OVCAR-3 (Ovarian Cancer) | Activated Caspase-3/7, -9 | Increased | Intrinsic Apoptosis |

| Osteosarcoma Cells | Cleaved Caspase-3, -9 | Upregulated | Caspase Pathway |

| Various Cancer Cells | Bax | Increased | Apoptosis |

| Various Cancer Cells | Bcl-2 | Decreased | Apoptosis |

| OVCAR-3 (Ovarian Cancer) | Bax | Increased | Intrinsic Apoptosis |

| A2780/CP70 (Ovarian Cancer) | Bax, Bcl-xL | Regulated | Intrinsic Apoptosis |

Angiogenesis-Related Proteins (HIF-1α, VEGF)

This compound has demonstrated anti-angiogenic properties by targeting key proteins involved in the formation of new blood vessels. cncb.ac.cnspandidos-publications.com In human ovarian carcinoma OVCAR-3 cells, TF3 has been shown to downregulate the expression of Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF). cncb.ac.cnspandidos-publications.comtargetmol.com The reduction in tumor angiogenesis by TF3 is achieved, in part, by inactivating the Akt/mTOR/p70S6K/4E-BP1 and Akt/c-Myc pathways, which subsequently leads to the downregulation of HIF-1α and VEGF. cncb.ac.cnspandidos-publications.com Furthermore, TF3 suppresses the cleavage of Notch-1, which also contributes to the decreased expression of c-Myc, HIF-1α, and VEGF. cncb.ac.cnspandidos-publications.com

Table 3: Impact of this compound on Angiogenesis-Related Proteins

| Cell Line | Protein | Effect of TF3 Treatment | Associated Pathway(s) |

| OVCAR-3 (Ovarian Cancer) | HIF-1α | Downregulation | Akt/mTOR/p70S6K/4E-BP1, Akt/c-Myc, Notch-1 |

| OVCAR-3 (Ovarian Cancer) | VEGF | Downregulation | Akt/mTOR/p70S6K/4E-BP1, Akt/c-Myc, Notch-1 |

Proliferation Markers (PCNA, Ki67)

This compound (TF3) has been observed to influence the expression of key proteins involved in cellular proliferation, notably Proliferating Cell Nuclear Antigen (PCNA) and Ki67. In studies involving osteosarcoma cells, treatment with TF3 resulted in a significant reduction in the expression of both Ki67 and PCNA. medchemexpress.com Specifically, in a xenograft mouse model of osteosarcoma, TF3 treatment was shown to decrease tumor volume and weight, which correlated with reduced Ki67 expression. nih.gov Further research on osteosarcoma cell lines (MG-63 and HOS) confirmed that TF3 suppresses cell proliferation, with western blot analysis showing a decrease in both Ki67 and PCNA levels. medchemexpress.com

Similarly, in the context of vascular smooth muscle cells, TF3 has been shown to suppress neointima formation, a process characterized by cell proliferation. nih.gov In rat aortic smooth cells (RASMCs) stimulated with platelet-derived growth factor-BB (PDGF-BB), pretreatment with TF3 led to a concentration-dependent suppression of PCNA expression. nih.gov Immunofluorescence staining in a carotid artery ligation model also revealed reduced PCNA expression in the neointima of TF3-treated animals. nih.govwiley.com

| Cell/Model System | Proliferation Marker | Observed Effect | Reference |

|---|---|---|---|

| Osteosarcoma Xenograft Mouse Model | Ki67 | Reduced Expression | nih.gov |

| MG-63 and HOS Osteosarcoma Cells | Ki67, PCNA | Reduced Expression | medchemexpress.com |

| Rat Aortic Smooth Cells (RASMCs) | PCNA | Suppressed Expression | nih.gov |

| Carotid Artery Ligation Model | PCNA | Reduced Expression | wiley.com |

Inflammatory Cytokines and Mediators (TNF-α, IL-1β, IL-6, iNOS, PGE, CXCL10)

This compound demonstrates significant modulatory effects on a range of inflammatory cytokines and mediators. In the context of osteoarthritis, TF3 has been found to inhibit the expression of pro-inflammatory factors including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and inducible nitric oxide synthase (iNOS). nih.govwiley.comnih.govresearchgate.net Studies on chondrocytes have shown that TF3 can alleviate the inflammatory response stimulated by IL-1β. nih.govwiley.comnih.govresearchgate.net

In a mouse model of rheumatoid arthritis, administration of TF3 significantly suppressed the expression of IL-1β, TNF-α, and IL-6 in the synovium. nih.gov Similarly, in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS), TF3 prevented the release of TNF-α, IL-1β, and IL-6. caymanchem.com This anti-inflammatory effect was also observed in vivo in a mouse model of LPS-induced acute lung injury, where TF3 reduced serum levels of these same cytokines. caymanchem.com Furthermore, TF3 has been shown to block the production and secretion of IL-1β, IL-6, and TNF-α induced by α-hemolysin from Staphylococcus aureus both in vitro and in vivo. plos.orgnih.gov Research has also indicated that TF3 can inhibit the production of prostaglandin (B15479496) E2 (PGE). nih.govwiley.comnih.govresearchgate.net

| Model System | Mediator | Observed Effect | Reference |

|---|---|---|---|

| Chondrocytes (Osteoarthritis Model) | IL-6, TNF-α, iNOS, PGE | Inhibited Expression | nih.govwiley.comnih.govresearchgate.net |

| CIA Mouse Model (Rheumatoid Arthritis) | IL-1β, TNF-α, IL-6 | Suppressed Expression | nih.gov |

| LPS-stimulated RAW 264.7 Macrophages | TNF-α, IL-1β, IL-6 | Prevented Release | caymanchem.com |

| LPS-induced Acute Lung Injury (Mouse Model) | TNF-α, IL-1β, IL-6 | Reduced Serum Levels | caymanchem.com |

| S. aureus α-hemolysin-induced Inflammation | IL-1β, IL-6, TNF-α | Blocked Production and Secretion | plos.orgnih.gov |

Extracellular Matrix Components (ACAN, COL2, SOX9)

This compound plays a protective role in maintaining the integrity of the extracellular matrix (ECM) in cartilage, particularly by influencing the expression of key components such as Aggrecan (ACAN), Collagen Type II (COL2), and the transcription factor SOX9. nih.govwiley.comnih.govresearchgate.net In studies on chondrocytes, treatment with IL-1β was shown to suppress the expression of Col2a1, Sox9, and ACAN. nih.gov However, the addition of TF3 was able to partially restore the expression of these genes, which are crucial for matrix synthesis. nih.govwiley.comnih.govresearchgate.net Western blot analysis has confirmed that at the protein level, TF3 can counteract the IL-1β-induced downregulation of COL2, SOX9, and aggrecan. nih.gov This protective effect on ECM components suggests a potential role for TF3 in mitigating cartilage degradation. nih.govwiley.comnih.govresearchgate.net

| Model System | Component | Observed Effect | Reference |

|---|---|---|---|

| IL-1β-treated Chondrocytes | ACAN, COL2, SOX9 | Restored/Protected Expression | nih.govwiley.comnih.govresearchgate.net |

Adhesion Proteins (E-cadherin, ZO-1)

This compound has been found to modulate the expression of crucial adhesion proteins, thereby protecting the epithelial barrier. In the context of Staphylococcus aureus-induced barrier disruption, TF3 has been shown to markedly attenuate the impairment of E-cadherin and Zonula occludens-1 (ZO-1) triggered by α-hemolysin. plos.orgnih.gov By inhibiting the detrimental effects of the bacterial toxin on these key molecules of adherence and tight junctions, TF3 helps to subdue inflammation and preserve the integrity of the epithelial barrier. plos.orgnih.gov

| Model System | Adhesion Protein | Observed Effect | Reference |

|---|---|---|---|

| S. aureus-induced Barrier Disruption | E-cadherin, ZO-1 | Attenuated Impairment | plos.orgnih.gov |

Iron Homeostasis Proteins (GSH, FTH, GPX4)

This compound influences the cellular mechanisms of iron homeostasis and ferroptosis, an iron-dependent form of cell death. In human osteosarcoma cell lines, TF3 has been shown to alter the homeostatic mechanisms for iron storage, leading to an excess of labile iron. nih.govnih.gov This is accompanied by oxidative stress through the exhaustion of reduced glutathione (B108866) (GSH). nih.govnih.gov Furthermore, TF3 treatment leads to a concentration-dependent reduction in the expression of Ferritin Heavy Chain (FTH), a key iron storage protein, and Glutathione Peroxidase 4 (GPX4), a crucial enzyme that protects against lipid peroxidation and ferroptosis. nih.govnih.gov Conversely, in a different context of erastin-induced chondrocyte ferroptosis, TF3 was found to inhibit this process by improving the expression of GPX4 that had been suppressed by erastin. nih.gov This suggests that TF3 can play a dual role in modulating ferroptosis pathways depending on the cellular context and stimulus. nih.govnih.govnih.gov

| Model System | Protein | Observed Effect | Reference |

|---|---|---|---|

| Human Osteosarcoma Cells | GSH | Exhaustion | nih.govnih.gov |

| Human Osteosarcoma Cells | FTH, GPX4 | Reduced Expression | nih.govnih.gov |

| Erastin-treated Chondrocytes | GPX4 | Improved Expression | nih.gov |

Bacterial Germination Proteins (GPR, Lgt/GerF)

This compound has demonstrated sporicidal activities, particularly against spore-forming Bacillus species, by targeting proteins associated with germination. mdpi.comnih.govcncb.ac.cn Binding analysis has revealed a favorable binding affinity of TF3 to two key germination-associated proteins: G-protein-coupled receptor (GPR) and prolipoprotein diacylglyceryl transferase (Lgt), also known as GerF. mdpi.comnih.govcncb.ac.cnresearchgate.net The binding affinity has been calculated to be in the range of -7.6 to -10.3 kcal/mol. mdpi.comnih.govcncb.ac.cnresearchgate.net Furthermore, semi-quantitative RT-PCR has shown that treatment with TF3 leads to a lowered expression of the gpr gene in Bacillus species, with expression levels ranging from 0.20 to 0.39 compared to the control. mdpi.comnih.govcncb.ac.cnresearchgate.net These findings suggest that TF3 prevents the germination of bacterial spores by interacting with and down-regulating key proteins in the germination pathway. mdpi.comnih.govcncb.ac.cn

| Bacterial Species | Protein | Observed Effect | Reference |

|---|---|---|---|

| Bacillus spp. | GPR, Lgt (GerF) | Favorable Binding Affinity | mdpi.comnih.govcncb.ac.cnresearchgate.net |

| Bacillus spp. | gpr (gene) | Lowered Expression | mdpi.comnih.govcncb.ac.cnresearchgate.net |

Enzyme Modulation and Inhibition

This compound has been identified as a modulator and inhibitor of several enzymes. It has been shown to inhibit the activity of steroid 5α-reductase, an enzyme that converts testosterone (B1683101) to the more potent dihydrotestosterone (B1667394). oup.com Among the theaflavins tested, TF3 was found to be the most effective inhibitor of this enzyme. oup.com

In the context of viral infections, TF3 has been identified as a potent inhibitor of the Zika virus (ZIKV) protease, with an IC50 of 2.3 μM. medchemexpress.com It also inhibits the activity of gp41 and NS2B-3 protease, demonstrating antiviral activity against HSV and HIV-1. medchemexpress.com Furthermore, in-silico studies suggest that TF3 can inhibit the main protease of SARS-CoV-2. omicsdi.org

TF3 also exhibits inhibitory effects on matrix metalloproteinases (MMPs), which are involved in the degradation of the extracellular matrix. frontiersin.org In dentin collagen, TF3 has been shown to significantly suppress the activity of MMPs. frontiersin.org Additionally, it has been reported to inhibit the activity of inhibitor κB kinase (IKK), which is involved in the NF-κB signaling pathway. oup.comsemanticscholar.orgdovepress.com

| Enzyme | Observed Effect | Reference |

|---|---|---|

| Steroid 5α-reductase | Inhibition | oup.com |

| Zika Virus Protease | Potent Inhibition | medchemexpress.com |

| gp41 and NS2B-3 Protease (HSV, HIV-1) | Inhibition | medchemexpress.com |

| SARS-CoV-2 Main Protease | Inhibition (in-silico) | omicsdi.org |

| Matrix Metalloproteinases (MMPs) | Inhibition | frontiersin.org |

| Inhibitor κB kinase (IKK) | Inhibition | oup.comsemanticscholar.orgdovepress.com |

Viral Proteases (ZIKV protease, HIV-1 protease, gp41, NS2B-3, 3CLpro)

This compound has been identified as a potent inhibitor of various viral proteases, which are crucial for viral maturation and replication. Research has shown it to be a powerful inhibitor of the Zika virus (ZIKV) NS2B-NS3 protease (ZIKVpro), with an IC50 value of 2.3 μM. medchemexpress.comnih.gov This inhibitory action is achieved through direct binding to the ZIKVpro, with a dissociation constant (Kd) of 8.86 μM. medchemexpress.com The compound is believed to interact with critical residues within the proteolytic cavity of the enzyme. nih.gov This binding effectively hinders the cleavage processing of the viral polyprotein precursor, a necessary step for virus growth. nih.govresearchgate.net

Beyond ZIKV, TF3 also shows inhibitory activity against the gp41 protein of Human Immunodeficiency Virus type 1 (HIV-1) and the NS2B-3 protease, which is characteristic of flaviviruses. medchemexpress.commedchemexpress.com Furthermore, studies have documented its ability to inhibit the 3C-like protease (3CLpro) of the SARS-CoV. rxlist.com

| Viral Protease/Target | Associated Virus | Observed Effect | Reported Value |

|---|---|---|---|

| ZIKV NS2B-NS3 protease (ZIKVpro) | Zika Virus (ZIKV) | Potent Inhibition | IC50 = 2.3 μM medchemexpress.comnih.gov |

| ZIKV NS2B-NS3 protease (ZIKVpro) | Zika Virus (ZIKV) | Direct Binding | Kd = 8.86 μM medchemexpress.com |

| gp41 | HIV-1 | Inhibitory Activity | - |

| NS2B-3 protease | Flaviviruses | Inhibitory Activity | - |

| 3C-like Protease (3CLpro) | SARS-CoV | Inhibitory Activity | - |

5α-Reductase Activity

This compound has been found to inhibit the activity of 5α-reductase, an enzyme that converts testosterone into the more potent androgen, dihydrotestosterone (DHT). oup.comnih.gov Studies using microsomal preparations from rat liver demonstrated that TF3 can reduce androgen function by inhibiting 5α-reductase activity. oup.com This inhibitory effect is considered a potential mechanism by which TF3 may influence androgen-responsive cells. oup.commdpi.com Among the major theaflavins, TF3 is noted for being a particularly effective component in this regard. oup.com

Matrix-Degrading Enzymes (MMP13, MMP3, ADAMTS5)

In the context of cartilage degradation, such as in osteoarthritis, this compound has been shown to inhibit the expression of key matrix-degrading enzymes. nih.govwiley.comnih.gov In studies involving chondrocytes stimulated with the pro-inflammatory cytokine Interleukin-1β (IL-1β), TF3 treatment prevented the upregulation of matrix metalloproteinase 13 (MMP13), matrix metalloproteinase 3 (MMP3), and ADAMTS5 (a disintegrin and metalloproteinase with thrombospondin motifs 5). nih.govwiley.comresearchgate.net By blocking the expression of these enzymes at both the gene and protein levels, TF3 helps protect the extracellular matrix components of chondrocytes. nih.gov

Aromatase Activity

Research indicates that this compound can inhibit aromatase activity. mdpi.com Aromatase is a key enzyme responsible for the final step in estrogen biosynthesis. Studies on human breast cancer cells (MCF7) found that theaflavins, including TF3, inhibited aromatase activity, thereby reducing the proliferation induced by dehydroepiandrosterone (B1670201) (DHEA). mdpi.com

α-Hemolysin (Hla) Activity

This compound exhibits a strong inhibitory effect on the activity of α-hemolysin (Hla), a pore-forming toxin produced by the bacterium Staphylococcus aureus. plos.orgnih.gov This inhibition affects both the production and secretion of the toxin. plos.org Surface plasmon resonance (SPR) assays confirmed that TF3 directly binds to Hla with a dissociation constant (KD) of 4.57×10−5 M. plos.orgnih.gov Molecular docking studies further suggest that TF3 binds to the "stem" domain of the Hla protein, specifically targeting residues such as Met113, Thr117, and Asn139. nih.govakjournals.com This interaction blocks the toxin's hemolytic activity and protects human cells from Hla-induced death. plos.org

| Enzyme/Toxin | Primary Function | Effect of this compound |

|---|---|---|

| 5α-Reductase | Converts testosterone to DHT | Inhibits activity oup.comnih.gov |

| MMP13, MMP3, ADAMTS5 | Degrade cartilage matrix | Inhibits expression nih.govnih.gov |

| Aromatase | Estrogen synthesis | Inhibits activity mdpi.com |

| α-Hemolysin (Hla) | Bacterial pore-forming toxin | Inhibits activity, production, and secretion plos.orgnih.gov |

Modulation of Specific Cellular Processes

This compound directly influences fundamental cellular pathways, most notably those controlling cell survival and death.

Induction of Programmed Cell Death

A significant body of research has demonstrated that this compound can induce programmed cell death, or apoptosis, in various cancer cell lines. nih.govjcancer.orgcncb.ac.cn This effect has been observed in cisplatin-resistant ovarian cancer cells (A2780/CP70), osteosarcoma cells (143B, U2OS, MG63, HOS), and human oral squamous carcinoma cells (HSC-2). nih.govjcancer.orgcncb.ac.cnnih.gov

The induction of apoptosis by TF3 occurs through the activation of both the intrinsic and extrinsic pathways. nih.gov Key events include:

Caspase Activation: TF3 treatment leads to elevated activity of initiator caspase-9 and executioner caspases-3 and -7. nih.govjcancer.orgcncb.ac.cn

Modulation of Bcl-2 Family Proteins: The compound regulates the expression of Bcl-2 family proteins, leading to an increase in pro-apoptotic proteins like Bax and Bak1, and a decrease in anti-apoptotic proteins such as Bcl-xL and Mcl-1. mdpi.comnih.govjcancer.org

Pathway Signaling: In cisplatin-resistant ovarian cancer cells, TF3 has been shown to upregulate the p53 protein via the Akt/MDM2 pathway, which plays a critical role in the resulting apoptosis. nih.govmarshall.edu In osteosarcoma cells, the caspase pathway is a primary driver of the apoptotic effect. jcancer.org

Notably, TF3 has been shown to be more cytotoxic to cancer cells than to normal cells, such as in the case of ovarian cancer cells versus normal ovarian IOSE-364 cells, suggesting a degree of preferential action. nih.govmarshall.edu

| Cell Line | Cancer Type | Key Apoptotic Markers/Pathways Affected |

|---|---|---|

| A2780/CP70 | Ovarian Cancer (cisplatin-resistant) | Activation of caspases-3, -7, -8, -9; Regulation of Bcl-2 family; Upregulation of p53 via Akt/MDM2 pathway mdpi.comnih.govmarshall.edu |

| 143B, U2OS | Osteosarcoma | Upregulation of cleaved caspase-3 and -9; Increased Bax, Bak1; Decreased Mcl-1, survivin jcancer.org |

| HSC-2 | Oral Squamous Carcinoma | Elevated caspase-3 activity; PARP cleavage cncb.ac.cn |

| MG63, HOS | Osteosarcoma | Induction of apoptotic and ferroptotic cell death via ROS and MAPK signaling nih.gov |

Ferroptosis

Cell Cycle Arrest

TF3 has been observed to induce cell cycle arrest in cancer cells. In cisplatin-resistant ovarian cancer A2780/CP70 cells, TF3 causes G2 phase cell cycle arrest. spandidos-publications.commarshall.edunih.govcncb.ac.cnnih.gov This is mediated by a decrease in the intracellular levels of cyclin B1. spandidos-publications.commarshall.edunih.govcncb.ac.cnnih.gov The p53 protein plays a crucial role in this process, with its upregulation being dependent on the Akt/MDM2 pathway. spandidos-publications.commarshall.edunih.govcncb.ac.cnnih.gov

In human osteosarcoma cell lines (MG63 and HOS), TF3 induces G0/G1 cell cycle arrest in a concentration-dependent manner. nih.gov

Inhibition of Angiogenesis

TF3 has been identified as a potent inhibitor of angiogenesis, the formation of new blood vessels. In human ovarian carcinoma OVCAR-3 cells, TF3 was shown to inhibit tumor-induced angiogenesis in both human umbilical vein endothelial cell (HUVEC) models and chick chorioallantoic membrane (CAM) models. spandidos-publications.comcncb.ac.cnnih.govresearchgate.net The anti-angiogenic effect of TF3 is attributed to the downregulation of Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF). spandidos-publications.comcncb.ac.cnnih.govresearchgate.net

The molecular mechanisms underlying this inhibition involve the inactivation of the Akt/mTOR/p70S6K/4E-BP1 and Akt/c-Myc pathways. spandidos-publications.comcncb.ac.cnnih.gov Additionally, TF3 suppresses the cleavage of Notch-1, which subsequently decreases the expression of c-Myc, HIF-1α, and VEGF. spandidos-publications.comcncb.ac.cnnih.gov It is noteworthy that TF3 does not appear to affect the MAPK pathways in this context. spandidos-publications.comcncb.ac.cnnih.gov

Oxidative Stress Regulation and Reactive Oxygen Species Scavenging

TF3 exhibits a dual role in oxidative stress regulation, acting as both an antioxidant and, under certain conditions, an inducer of oxidative stress. As an antioxidant, TF3 is a scavenger of superoxide radicals in vitro. wikipedia.org In chondrocytes, TF3 accelerates the scavenging of ROS caused by IL-1β through the activation of the Nrf2 signaling pathway. nih.govnih.govwiley.com This involves promoting the expression of Nrf2 in the nucleus, leading to the expression of downstream targets like HO-1 and SOD2. wiley.com In diabetic rats, TF3 mitigates oxidative damage in the liver and kidney by upregulating the Nrf2 signaling pathway. nih.gov

Conversely, in some cancer cell models, TF3 acts as an inducer of oxidative stress. cncb.ac.cnnih.gov In human oral squamous carcinoma HSC-2 cells, TF3 generates ROS, including hydrogen peroxide and superoxide. cncb.ac.cnnih.gov This pro-oxidant activity is linked to its cytotoxic effects on cancer cells. cncb.ac.cnnih.gov The toxicity of TF3 can be reduced by ROS scavengers like catalase and pyruvate. nih.gov

Inflammatory Response Suppression

TF3 demonstrates significant anti-inflammatory properties by modulating key inflammatory pathways. In a mouse model of rheumatoid arthritis, TF3 was found to suppress the expression of pro-inflammatory mediators including interleukin (IL)-1β, tumor necrosis factor (TNF)-α, and IL-6. nih.gov This anti-inflammatory effect is achieved through the inhibition of the activation of nuclear factor-kappa B (NF-κB) and the phosphorylation of p38, JNK2, and ERK in the MAPK signaling pathway. nih.gov

In chondrocytes, TF3 inhibits the expression of pro-inflammatory factors such as IL-6, TNF-α, and iNOS, and suppresses the PI3K/AKT/NF-κB and MAPK signaling pathways to delay the inflammatory process. nih.govnih.govwiley.com In macrophages, TF3 has been shown to block nitric oxide synthase by down-regulating the activation of NF-κB. frontiersin.orgifoodmm.cn

Inhibition of Osteoclastogenesis and Bone Resorption

This compound has demonstrated notable inhibitory effects on osteoclastogenesis, the process of osteoclast formation, and subsequent bone resorption. This is crucial for maintaining bone homeostasis, as excessive osteoclast activity can lead to conditions like osteoporosis and osteolysis. frontiersin.orgnih.gov Research indicates that TF3 effectively curtails the formation of osteoclasts induced by the Receptor Activator of Nuclear Factor-kappa B Ligand (RANKL). frontiersin.orgnih.gov

The primary mechanisms of action involve the modulation of key signaling pathways. TF3 has been shown to specifically target and suppress the RANKL-induced Extracellular signal-regulated kinase (ERK) signaling pathway, which is critical for osteoclast differentiation and function. nih.gov Furthermore, TF3 mitigates oxidative stress, a known promoter of osteoclast activity, by reducing the generation of reactive oxygen species (ROS). frontiersin.orgnih.gov This is achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream target, heme oxygenase-1 (HO-1). frontiersin.orgnih.gov In vivo studies using mouse models of ovariectomy-induced bone loss and titanium particle-induced osteolysis have corroborated these in vitro findings, showing that TF3 administration markedly attenuates bone loss and reduces the number of mature osteoclasts. frontiersin.orgnih.gov

Table 1: Mechanistic Effects of this compound on Osteoclastogenesis

| Target Process | Molecular Mechanism | Key Signaling Molecules Involved | Reference |

|---|---|---|---|

| Osteoclast Formation | Suppression of differentiation | RANKL, ERK | nih.gov |

| Bone Resorption | Inhibition of osteoclast activity | RANKL, ERK | nih.gov |

| Oxidative Stress | Reduction of Reactive Oxygen Species (ROS) | Nrf2, HO-1 | frontiersin.orgnih.gov |

Macrophage Polarization Modulation

This compound exerts significant immunomodulatory effects by influencing macrophage activity and polarization. Macrophages are key players in the inflammatory process, and their phenotype can dictate the progression or resolution of inflammation. TF3 has been found to inhibit the production of pro-inflammatory mediators in macrophages stimulated by lipopolysaccharide (LPS). nih.govnih.gov

The molecular basis for this anti-inflammatory action lies in its ability to down-regulate the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of many pro-inflammatory genes. nih.govresearchgate.netcncb.ac.cn TF3 achieves this by inhibiting the phosphorylation of IκB, the inhibitory subunit of NF-κB, and blocking the activity of IκB kinase (IKK). nih.govcncb.ac.cn This prevents the translocation of NF-κB into the nucleus, thereby suppressing the transcription of genes for inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govresearchgate.net Additionally, TF3 has been shown to block the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, further contributing to its anti-inflammatory properties in macrophages. nih.gov

Table 2: Impact of this compound on Macrophage Inflammatory Responses

| Inflammatory Mediator/Pathway | Effect of this compound | Key Molecular Targets | Reference |

|---|---|---|---|

| Nitric Oxide (NO) Production | Inhibition | iNOS, NF-κB | nih.gov |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Decreased mRNA expression | NF-κB | researchgate.net |

| NF-κB Pathway | Inhibition of activation | IKK, IκB phosphorylation | nih.govcncb.ac.cn |

Inhibition of Neointima Formation in Vascular Smooth Muscle Cells

The abnormal proliferation and migration of vascular smooth muscle cells (VSMCs) contribute to neointima formation, a key event in the pathogenesis of atherosclerosis and restenosis following angioplasty. frontiersin.orgnih.gov this compound has been identified as a potent inhibitor of neointima formation. frontiersin.orgnih.govcncb.ac.cnnih.gov

Its mechanism of action is centered on the suppression of the Platelet-Derived Growth Factor (PDGF) signaling pathway. frontiersin.orgnih.gov Specifically, TF3 inhibits the phosphorylation of the PDGF receptor β (PDGFRβ) induced by PDGF-BB, a potent stimulator of VSMC proliferation and migration. frontiersin.orgnih.govcncb.ac.cn This, in turn, represses the activation of downstream signaling cascades, including the Akt and ERK1/2 pathways. frontiersin.orgnih.gov By inhibiting these critical pathways, TF3 effectively maintains VSMCs in a quiescent, contractile state, thereby preventing the phenotypic switching that leads to neointimal hyperplasia. frontiersin.orgnih.gov

Table 3: this compound's Role in Preventing Neointima Formation

| Cellular Process | Molecular Mechanism | Key Signaling Pathway/Molecule | Reference |

|---|---|---|---|

| VSMC Proliferation | Inhibition | PDGFRβ, Akt, ERK1/2 | frontiersin.orgnih.gov |

| VSMC Migration | Inhibition | PDGFRβ, Akt, ERK1/2 | frontiersin.orgnih.gov |

| Phenotypic Switching | Suppression | PDGFRβ | frontiersin.orgnih.gov |

Antimicrobial Effects (Bacteriostatic, Bactericidal, Anti-spore)

This compound exhibits broad-spectrum antimicrobial activity, encompassing bacteriostatic, bactericidal, and anti-spore effects against a range of pathogenic bacteria. mdpi.comnih.govcncb.ac.cn It has shown efficacy against Gram-positive, Gram-negative, and acid-fast bacteria. mdpi.comnih.gov

The antibacterial mechanism of TF3 against vegetative cells involves causing cellular damage. For instance, in Clostridium perfringens, high concentrations of TF3 lead to suppressed cell growth and cellular damage. nih.gov A study on Staphylococcus aureus revealed that while TF3 has weak direct bacteriostatic and bactericidal effects, it strongly inhibits the hemolytic activity of α-hemolysin (Hla), a key virulence factor, by binding to it and inhibiting its production and secretion. plos.org

Furthermore, TF3 demonstrates significant anti-spore activity, particularly against spore-forming Bacillus species. mdpi.comnih.govnih.gov It inhibits the germination of bacterial spores, a critical step in their life cycle. mdpi.comnih.gov The proposed mechanism involves the binding of TF3 to germination-associated proteins such as GPR and Lgt (GerF), and lowering the expression of the gpr gene, which is essential for germination. mdpi.comnih.govcncb.ac.cn A concentration of 625 µg/mL of TF3 was able to inhibit spore germination by up to 99.92% after a one-hour treatment. mdpi.comnih.gov

Table 4: Antimicrobial Spectrum and Mechanisms of this compound

| Activity | Target Organism(s) | Mechanism of Action | Reference |

|---|---|---|---|

| Bacteriostatic/Bactericidal | Clostridium perfringens, Staphylococcus aureus | Cellular damage, Inhibition of α-hemolysin activity | nih.govplos.org |

Antiviral Replication Interference

This compound has emerged as a promising antiviral agent, interfering with the replication of several viruses. medchemexpress.com It has shown potent inhibitory activity against Zika virus (ZIKV), Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV-1), and Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV). medchemexpress.comnih.govchemfaces.com

The primary antiviral mechanism of TF3 is the inhibition of viral proteases, which are essential enzymes for the processing of viral polyproteins and subsequent viral maturation. frontiersin.orgcncb.ac.cn In the case of Zika virus, TF3 acts as a potent inhibitor of the NS2B-NS3 protease (ZIKVpro) with an IC50 of 2.3 μM, directly binding to the enzyme and inhibiting ZIKV replication in a dose-dependent manner. medchemexpress.comfrontiersin.orgcncb.ac.cn Similarly, TF3 was identified as an inhibitor of the SARS-CoV 3C-like protease (3CLPro), another critical enzyme for viral replication. nih.gov By targeting these key viral enzymes, TF3 effectively disrupts the viral life cycle.

Table 5: Antiviral Activity of this compound

| Target Virus | Mechanism of Action | Key Viral Enzyme Targeted | IC50/EC50 | Reference |

|---|---|---|---|---|

| Zika Virus (ZIKV) | Inhibition of viral replication | NS2B-NS3 protease (ZIKVpro) | IC50 = 2.3 μM, EC50 = 7.65 μM | medchemexpress.comfrontiersin.orgcncb.ac.cn |

| SARS-CoV | Inhibition of viral replication | 3C-like protease (3CLPro) | - | nih.gov |

| Herpes Simplex Virus (HSV) | Inhibition of infectivity | - | - | medchemexpress.comchemfaces.com |

Protection of Chondrocytes and Cartilage

In the context of joint health, this compound provides significant protection to chondrocytes and cartilage, making it a potential therapeutic agent for osteoarthritis. nih.govwiley.comnih.gov It counteracts the degradative processes induced by inflammatory stimuli such as IL-1β. nih.govwiley.com

TF3 protects cartilage by inhibiting the expression of pro-inflammatory factors including IL-6, TNF-α, and iNOS, as well as matrix-degrading enzymes like matrix metalloproteinase-3 (MMP-3), MMP-9, MMP-13, and ADAMTS5. nih.govjst.go.jp Concurrently, it promotes the synthesis of essential extracellular matrix components such as aggrecan (ACAN) and collagen type II (COL2), and the chondrogenic transcription factor SOX9. nih.gov The protective effects are mediated through multiple signaling pathways. TF3 activates the Nrf2 signaling pathway to scavenge ROS, and suppresses the PI3K/Akt/NF-κB and MAPK signaling pathways to reduce inflammation. nih.govwiley.com It has also been shown to inhibit erastin-induced ferroptosis in chondrocytes via the Nrf2/GPX4 signaling pathway. nih.gov

Table 6: Chondroprotective Mechanisms of this compound

| Effect | Molecular Mechanism | Key Molecules/Pathways Involved | Reference |

|---|---|---|---|

| Inhibition of Inflammation | Downregulation of pro-inflammatory factors | IL-6, TNF-α, iNOS, PI3K/Akt/NF-κB, MAPK | nih.govwiley.com |

| Inhibition of Cartilage Degradation | Downregulation of matrix-degrading enzymes | MMP-3, MMP-9, MMP-13, ADAMTS5 | nih.govjst.go.jp |

| Promotion of Cartilage Matrix Synthesis | Upregulation of matrix components | ACAN, COL2, SOX9 | nih.gov |

| Antioxidant Effect | Scavenging of Reactive Oxygen Species (ROS) | Nrf2, HO-1 | nih.govwiley.com |

Pharmacokinetics and Biotransformation in Preclinical Models

Absorption and Distribution Studies in Animal Models

Studies in animal models indicate that the absorption of theaflavin-3,3'-digallate from the gastrointestinal tract is limited. acs.orgresearchgate.netnih.gov Following oral administration in mice, the maximum plasma concentration (Cmax) of radiolabeled TFDG was reached at 6 hours. scialert.net Despite its low absorption, TFDG exhibits a wide distribution in various organs. scialert.net

A study investigating the biodistribution of 125I-labeled TFDG in mice after both intravenous and intragastric administration found that after oral dosing, the highest concentration of radioactivity was recovered in the liver. scialert.net In contrast, intravenous administration resulted in the highest concentration in the kidneys. scialert.net Interestingly, the uptake of TFDG was found to be more than four times more efficient in hepatocytes compared to non-parenchymal liver cells. scialert.net Furthermore, when administered as part of a black tea extract, the absorption of TFDG by various organs, including the liver, was enhanced. scialert.net

Another study using ultra-performance liquid chromatography-tandem mass spectrometry to analyze the tissue distribution of black tea polyphenols in rats found that while catechins were quantifiable in the lungs and kidneys, theaflavins, including TFDG, were detected at levels below the lower limit of quantification in these tissues. plos.org Free, non-metabolized polyphenols were not detected in the liver. plos.org

Table 1: Pharmacokinetic Parameters of 125I-Theaflavin-3,3'-digallate in Mice

| Parameter | Value |

|---|---|

| Time to Maximum Plasma Concentration (Tmax) (Oral) | 6 hours scialert.net |

| Area Under the Curve (AUC0-∞) (Oral) | 504.92 µg·min/L scialert.net |

Data from a study involving intragastric administration of 500 mg/kg 125I-TFDG to mice.

Metabolism and Degradation Pathways

The limited absorption of this compound in the small intestine suggests that a significant portion reaches the large intestine, where it is subject to extensive metabolism by the gut microbiota. acs.orgresearchgate.netnih.gov

Role of Gut Microbiota in Biotransformation